molecular formula C16H12F4INO2 B5082882 2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide

2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide

Katalognummer: B5082882
Molekulargewicht: 453.17 g/mol
InChI-Schlüssel: BFUYDUIHTKMGNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide, also known as TFB-TICA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a radioligand in positron emission tomography (PET) imaging. PET imaging is a non-invasive technique that allows for the visualization and quantification of biological processes in vivo. TFB-TICA is a promising candidate for PET imaging of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in various neurological disorders.

Wirkmechanismus

2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide binds selectively to mGluR1, a G protein-coupled receptor that is widely distributed in the brain and involved in various physiological processes, including synaptic plasticity, learning, and memory. The binding of this compound to mGluR1 allows for the visualization and quantification of mGluR1 expression and distribution in vivo.
Biochemical and physiological effects:
This compound has no known biochemical or physiological effects on the body, as it is used solely as a radioligand in PET imaging studies.

Vorteile Und Einschränkungen Für Laborexperimente

2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has several advantages as a radioligand for PET imaging of mGluR1. It has high selectivity and affinity for mGluR1, allowing for the visualization and quantification of mGluR1 expression and distribution in vivo. This compound also has high stability and low toxicity, making it a safe and reliable radioligand for PET imaging studies.
However, there are also limitations to the use of this compound in lab experiments. Its synthesis is complex and time-consuming, requiring several steps and specialized equipment. This compound also has a short half-life, which limits its use in longitudinal studies. Finally, this compound is expensive to produce, which may limit its availability for widespread use in PET imaging studies.

Zukünftige Richtungen

There are several future directions for the use of 2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide in scientific research. One direction is the development of new radioligands for mGluR1 that have longer half-lives and are more cost-effective to produce. Another direction is the application of this compound in clinical studies to investigate the role of mGluR1 in various neurological disorders. Finally, the use of this compound in combination with other radioligands may allow for the simultaneous visualization and quantification of multiple biological processes in vivo.

Synthesemethoden

The synthesis of 2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 2,3,5,6-tetrafluoro-4-methoxybenzamide, which is achieved by reacting 2,3,5,6-tetrafluorobenzoic acid with methanol and sulfuric acid. The next step involves the iodination of 2,5-dimethylphenylamine with iodine and iodine monochloride to yield 4-iodo-2,5-dimethylphenylamine. The final step is the coupling of 2,3,5,6-tetrafluoro-4-methoxybenzamide with 4-iodo-2,5-dimethylphenylamine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide has been extensively studied for its potential use as a radioligand in PET imaging of mGluR1. PET imaging with this compound has shown promising results in preclinical studies, including the visualization and quantification of mGluR1 in the brain of rats and non-human primates. This compound has also been used to investigate the role of mGluR1 in various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and addiction.

Eigenschaften

IUPAC Name

2,3,5,6-tetrafluoro-N-(4-iodo-2,5-dimethylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4INO2/c1-6-5-9(7(2)4-8(6)21)22-16(23)10-11(17)13(19)15(24-3)14(20)12(10)18/h4-5H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUYDUIHTKMGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.